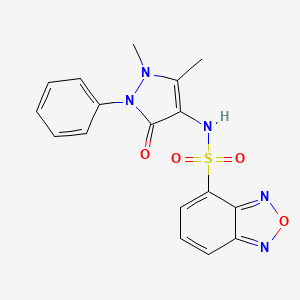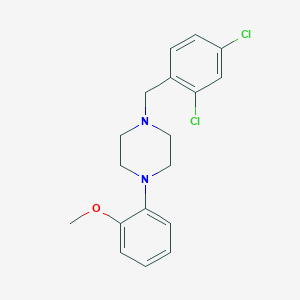![molecular formula C17H18Cl2N2O2S B3485189 N-(2,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B3485189.png)
N-(2,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is commonly referred to as DDE-TPU and is known for its unique properties, including its ability to inhibit the growth of cancer cells and its potential use in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of DDE-TPU is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in the growth and survival of cancer cells. Additionally, DDE-TPU has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
Studies have shown that DDE-TPU has a number of biochemical and physiological effects. In addition to its anti-cancer properties, DDE-TPU has also been shown to have potential applications in the treatment of neurological disorders. Studies have suggested that DDE-TPU may have neuroprotective properties and could potentially be used to treat conditions such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DDE-TPU in lab experiments is its potential as a new treatment for cancer and neurological disorders. Additionally, DDE-TPU is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using DDE-TPU in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a treatment.
Orientations Futures
There are a number of potential future directions for research on DDE-TPU. One area of research is in the development of new cancer treatments that incorporate DDE-TPU. Additionally, further research is needed to fully understand the mechanism of action of DDE-TPU and to optimize its use as a treatment for neurological disorders. Finally, studies are needed to evaluate the safety and efficacy of DDE-TPU in clinical trials.
Applications De Recherche Scientifique
DDE-TPU has been extensively studied in scientific research due to its potential applications in various fields. One of the major areas of research for DDE-TPU is in the field of cancer research. Studies have shown that DDE-TPU has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer treatments.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c1-22-15-6-3-11(9-16(15)23-2)7-8-20-17(24)21-14-5-4-12(18)10-13(14)19/h3-6,9-10H,7-8H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCVXKFNEWGPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NC2=C(C=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B3485110.png)
![5-[1-(3-nitrophenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3485113.png)


![1,4-bis[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,4-diazepane](/img/structure/B3485132.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine](/img/structure/B3485136.png)

![7,9-dimethyl-4-(4-phenyl-1-piperazinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3485149.png)
![4-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]morpholine](/img/structure/B3485155.png)
![5-(3,4-dimethoxyphenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3485162.png)
![2,2'-[[(1,3-benzodioxol-5-ylmethyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B3485177.png)
![4-{[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B3485184.png)

